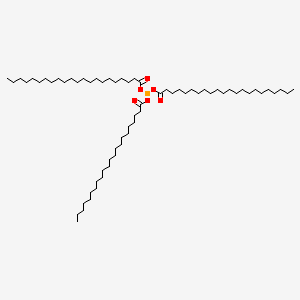
Iron tridocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron tridocosanoate is a chemical compound composed of iron and tridocosanoic acid It is a type of iron carboxylate, where the iron is bonded to the carboxylate groups of the tridocosanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron tridocosanoate can be synthesized through the reaction of iron salts with tridocosanoic acid. One common method involves the reaction of iron(III) chloride with tridocosanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would include the mixing of iron salts with tridocosanoic acid in a suitable solvent, followed by heating and stirring to promote the reaction. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Iron tridocosanoate can undergo various chemical reactions, including:
Oxidation: The iron center in this compound can be oxidized, leading to changes in its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) oxides, while reduction could produce iron(II) complexes.
Scientific Research Applications
Iron tridocosanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iron-containing compounds and materials.
Biology: this compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and coatings due to its unique properties.
Mechanism of Action
Iron tridocosanoate can be compared with other iron carboxylates, such as iron stearate and iron palmitate. While these compounds share similar structures, this compound is unique due to the longer carbon chain of tridocosanoic acid, which can impart different physical and chemical properties. This uniqueness makes it suitable for specific applications where longer-chain carboxylates are preferred.
Comparison with Similar Compounds
- Iron stearate
- Iron palmitate
- Iron oleate
Properties
CAS No. |
20259-31-8 |
|---|---|
Molecular Formula |
C66H129FeO6 |
Molecular Weight |
1074.6 g/mol |
IUPAC Name |
docosanoate;iron(3+) |
InChI |
InChI=1S/3C22H44O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3 |
InChI Key |
BJQGLJQMEZUCGL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Related CAS |
112-85-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


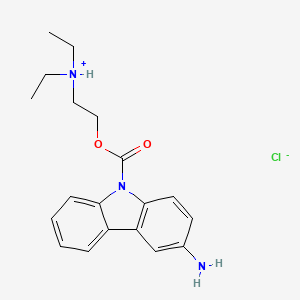

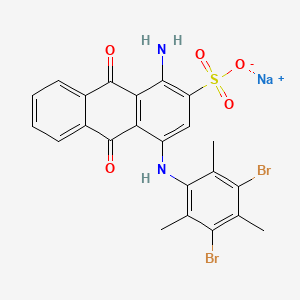
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
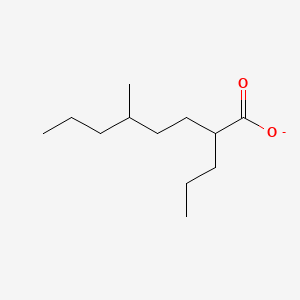
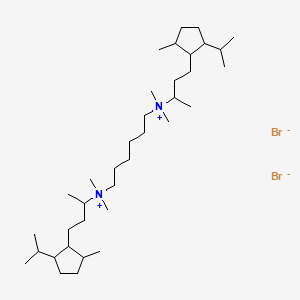

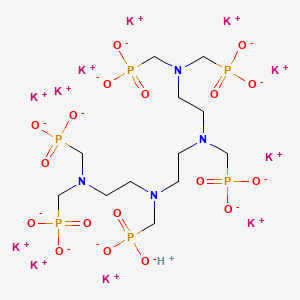
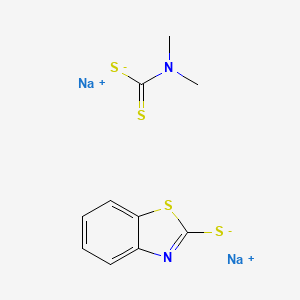
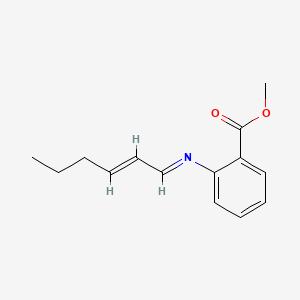
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

